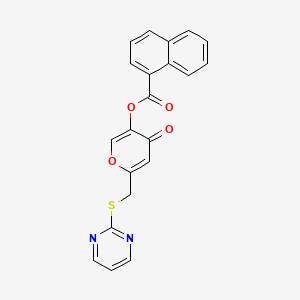

![molecular formula C15H17N3O6S B2626729 Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate CAS No. 328026-49-9](/img/structure/B2626729.png)

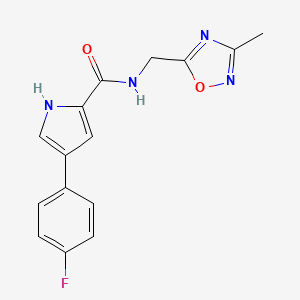

Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen atom) and three carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an equimolar amount of 4-amino-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)benzenesulfonamide and p-toluenesulfonyl chloride was dissolved in distilled water, and the pH was adjusted .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a dihedral angle between the two benzene rings and the heterocyclic ring is oriented at specific angles with respect to these rings .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The molecules are connected via N-H⋯N and N-H⋯O hydrogen bonds, generating a specific motif, into chains running along a certain direction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 502.5 g/mol, a topological polar surface area of 186 Ų, and a complexity of 831 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of novel compounds with antimicrobial properties, which include derivatives of the mentioned chemical structure. For instance, studies have synthesized various compounds by reacting aromatic ketones with aromatic aldehyde, further refining these through processes such as reflux with hydroxylamine hydrochloride. These synthesized compounds have been evaluated for their antimicrobial activity, showcasing potential as antibacterial agents against a range of bacterial strains. This highlights the compound's relevance in the search for new antimicrobial agents, which is critical given the global challenge of antibiotic resistance (Dighe et al., 2012).

Application in Organic Synthesis

The compound has also been studied for its role in organic synthesis, particularly in the creation of heterocyclic compounds. One study detailed the preparation of methyl 3-anilino-2-(benzoylamino)but-2-enoates from methyl 2- benzoylamino-3-oxobutanoate, demonstrating its utility in the synthesis of complex organic molecules. Such research underlines the compound's importance in organic chemistry, offering pathways to synthesize new molecules with potential applications in drug development and beyond (Celestina et al., 2004).

Exploration of Antiproliferative Activity

Further investigations have explored the antiproliferative activities of derivatives, aiming to assess their effectiveness against cancer cells. The synthesis and in silico evaluation of new 2,4-disubstituted thiazole derivatives, for example, aimed to investigate their cytotoxic properties. Such studies are indicative of the compound's potential application in the development of anticancer therapies, contributing valuable insights into the design of molecules that could inhibit cancer cell growth (Yurttaş et al., 2022).

Contribution to Photochemical Studies

The compound and its derivatives have also been subjects of photochemical studies, examining their behavior under light exposure and their potential applications in photochemistry. For example, research into the photochemical decomposition of related sulfonamide compounds has offered insights into their photolability and the formation of photoproducts, which could have implications for understanding the stability and behavior of similar compounds under light exposure (Zhou & Moore, 1994).

Zukünftige Richtungen

The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. The oxazole moiety has become popular in recent years considering its increasing relevance in the area of medicinal chemistry .

Wirkmechanismus

Target of Action

The primary target of Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate is human carbonic anhydrases (hCAs), which are enzymes involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .

Mode of Action

This compound: interacts with its targets by inhibiting the activity of human carbonic anhydrases (hCAs). It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Biochemische Analyse

Biochemical Properties

Oxazole derivatives, which are part of the compound’s structure, have been associated with a wide spectrum of biological activities . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical processes .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6S/c1-10-9-13(17-24-10)18-25(21,22)12-5-3-11(4-6-12)16-14(19)7-8-15(20)23-2/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXDRFLFITVMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2626656.png)

![3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2626658.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2626661.png)

![5-allyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2626662.png)

![9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2626667.png)